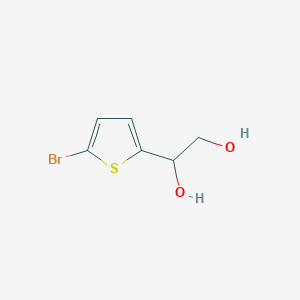
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride is a synthetic compound with significant potential in various fields of scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride involves several steps. A common approach starts with the preparation of the core structure through a multi-step organic synthesis. Key reactions include:
Nucleophilic Substitution: : Starting with an appropriately substituted benzene ring, a halogenation reaction introduces the halide group necessary for subsequent substitutions.
Amine Introduction: : Cyclopentylamine is introduced to the halogenated benzene via a nucleophilic substitution reaction, forming the cyclopentylamino group.
Ether Formation: : The phenoxy group is introduced through an etherification reaction involving the appropriate alcohol and phenol derivatives.
Hydrochloride Formation: : The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale-up, involving:
Continuous Flow Synthesis: : This method increases efficiency and control over reaction conditions, reducing the risk of side reactions.
Automated Reaction Monitoring: : Utilization of automated systems for monitoring and adjusting reaction parameters ensures consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions:
Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially forming ketones or aldehydes.
Reduction: : Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride, targeting the amino or phenoxy groups.
Substitution: : The compound can undergo substitution reactions, where functional groups are replaced under specific conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: : Various nucleophiles or electrophiles under controlled pH and temperature.
Major Products
The products formed depend on the specific reactions and conditions, but can include oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride has a range of applications:
Chemistry: : Used as a precursor for more complex molecules in organic synthesis.
Medicine: : Investigated for its potential as a therapeutic agent in treating certain diseases, though further research is needed.
Industry: : Used in the development of new materials or chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, including:
Receptors: : Potential binding to certain cell receptors, influencing cellular responses.
Enzymes: : Inhibition or activation of specific enzymes, affecting biochemical pathways.
Pathways: : Modulation of signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopentylamino)-3-(4-methylphenoxy)propan-2-ol hydrochloride
1-(Cyclohexylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride
1-(Cyclopentylamino)-3-(4-ethoxyphenoxy)propan-2-ol hydrochloride
Uniqueness
1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride stands out due to its specific substituents, which may confer unique pharmacological properties and reactivity, making it a valuable compound for further study.
Properties
IUPAC Name |
1-(cyclopentylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13(2)18-9-8-17(10-14(18)3)21-12-16(20)11-19-15-6-4-5-7-15;/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYCFNOBSWDVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNC2CCCC2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2940166.png)


![N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)





![N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940178.png)
![7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2940182.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2940183.png)
